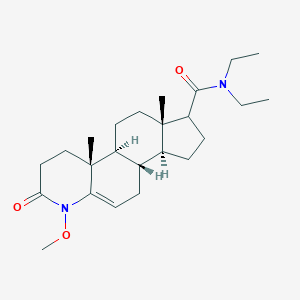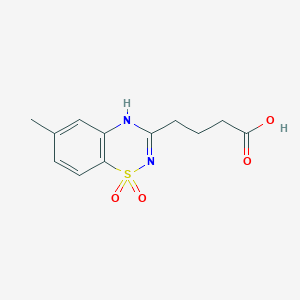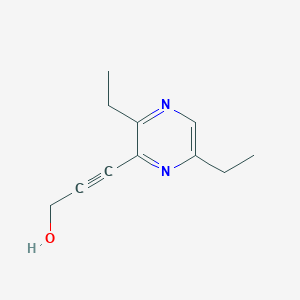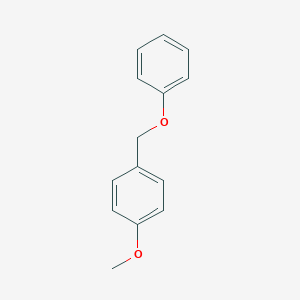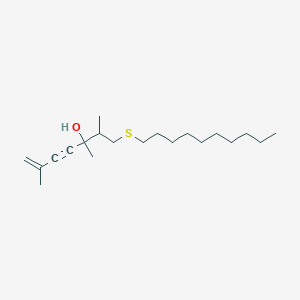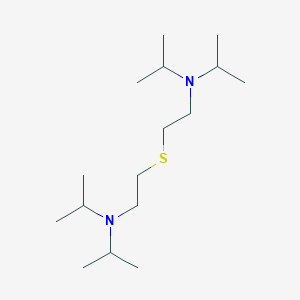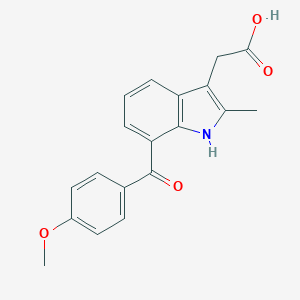
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is a synthetic plant hormone that is commonly referred to as 4-MeO-IAA. It is a derivative of indole-3-acetic acid (IAA), which is a natural plant hormone that plays a crucial role in regulating plant growth and development. 4-MeO-IAA is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development.
Mecanismo De Acción
The mechanism of action of 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is similar to that of other plant hormones such as 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl-. It binds to specific receptors on the surface of plant cells and triggers a signal transduction pathway that leads to changes in gene expression and cellular processes. This ultimately leads to changes in plant growth and development.
Efectos Bioquímicos Y Fisiológicos
4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- has been shown to have various biochemical and physiological effects on plant growth and development. It promotes cell division, elongation, and differentiation, which leads to increased plant growth. It also regulates various physiological processes such as seed germination, root development, and flowering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- in lab experiments is that it is a stable and synthetic compound that can be easily synthesized and purified. It also has a high potency and specificity, which makes it an ideal tool for studying the mechanism of action of plant hormones. However, one of the limitations of using 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is that it may not fully mimic the effects of natural plant hormones, which can limit the applicability of the results obtained from experiments.
Direcciones Futuras
There are several future directions for research on 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- and other synthetic plant hormones. One area of research is to investigate the potential use of these compounds in agriculture to improve crop yield and quality. Another area of research is to study the interaction between synthetic and natural plant hormones to better understand the complex regulatory mechanisms that control plant growth and development. Additionally, further research is needed to explore the potential use of synthetic plant hormones in other areas such as biotechnology and medicine.
Conclusion
In conclusion, 1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is a synthetic plant hormone that is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development. It has various biochemical and physiological effects on plant growth and development and is a useful tool for investigating the complex regulatory mechanisms that control these processes. Further research is needed to explore the potential applications of synthetic plant hormones in agriculture, biotechnology, and medicine.
Métodos De Síntesis
The synthesis of 4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- involves the reaction of indole-3-acetic acid with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is purified through a series of chromatography and recrystallization steps to obtain a pure compound.
Aplicaciones Científicas De Investigación
4-MeO-1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- is widely used in scientific research to study the mechanism of action of plant hormones and their effects on plant growth and development. It is used in various experiments to investigate the role of plant hormones in regulating plant growth, development, and response to environmental stimuli.
Propiedades
Número CAS |
106287-95-0 |
|---|---|
Nombre del producto |
1H-Indole-3-acetic acid, 7-(4-methoxybenzoyl)-2-methyl- |
Fórmula molecular |
C19H17NO4 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
2-[7-(4-methoxybenzoyl)-2-methyl-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C19H17NO4/c1-11-16(10-17(21)22)14-4-3-5-15(18(14)20-11)19(23)12-6-8-13(24-2)9-7-12/h3-9,20H,10H2,1-2H3,(H,21,22) |
Clave InChI |
OZVQOKMMDTWWGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
SMILES canónico |
CC1=C(C2=C(N1)C(=CC=C2)C(=O)C3=CC=C(C=C3)OC)CC(=O)O |
Otros números CAS |
106287-95-0 |
Sinónimos |
2-Methyl-7-(p-methoxybenzoyl)indol-3-ylacetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



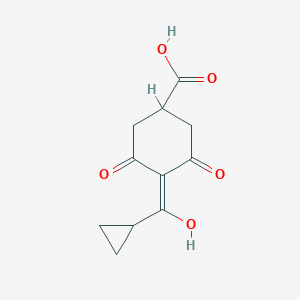

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)
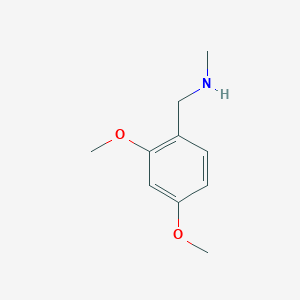

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)
